molecular formula C22H22F2N4O B15371687 N-(2-{[2-(Dimethylamino)-5-fluorophenyl][(pyridin-2-yl)amino]methyl}-4-fluorophenyl)-N-methylformamide CAS No. 333725-83-0

N-(2-{[2-(Dimethylamino)-5-fluorophenyl][(pyridin-2-yl)amino]methyl}-4-fluorophenyl)-N-methylformamide

Cat. No.: B15371687
CAS No.: 333725-83-0
M. Wt: 396.4 g/mol
InChI Key: UMJJANXHVRNDED-UHFFFAOYSA-N
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Description

This compound features a complex structure with dual fluorinated aromatic rings, a dimethylamino group, a pyridinylamino-methyl linker, and a formamide moiety. The presence of multiple fluorine atoms and nitrogen-containing groups may enhance binding affinity, metabolic stability, and selectivity compared to non-fluorinated analogs .

Properties

CAS No.

333725-83-0

Molecular Formula

C22H22F2N4O

Molecular Weight

396.4 g/mol

IUPAC Name

N-[2-[[2-(dimethylamino)-5-fluorophenyl]-(pyridin-2-ylamino)methyl]-4-fluorophenyl]-N-methylformamide

InChI

InChI=1S/C22H22F2N4O/c1-27(2)19-9-7-15(23)12-17(19)22(26-21-6-4-5-11-25-21)18-13-16(24)8-10-20(18)28(3)14-29/h4-14,22H,1-3H3,(H,25,26)

InChI Key

UMJJANXHVRNDED-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)F)C(C2=C(C=CC(=C2)F)N(C)C=O)NC3=CC=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its combination of substituents. Below is a comparative analysis with structurally related compounds from the literature:

Compound Key Structural Features Biological/Chemical Properties Reference
Target Compound Dual fluorophenyl, pyridinylamino-methyl, dimethylamino, formamide Hypothesized enhanced binding due to fluorine’s electronegativity and aromatic stacking potential. N/A
N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-fluorobenzamide Fluorobenzamide, dimethylamino, methoxypyrimidine High stability and reactivity attributed to fluorine; used in enzyme inhibition studies.
4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine Chloropyrimidine, nitrophenyl Higher target affinity vs. non-halogenated analogs; used in pharmaceutical synthesis.
N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide Trifluoromethylphenyl, formamide, cyclopentyl Improved metabolic stability and lipophilicity due to CF₃ group.
N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide Difluorophenyl, oxazole, carboxamide Unique fluorinated oxazole core with applications in antimicrobial research.
2-(2-Fluorophenyl)-N,N-dimethyl-5-(1H-pyrrol-2-yl)pyrimidin-4-amine Fluorophenyl, pyrrole, dimethylamino Potential kinase inhibition due to pyrrole’s π-π interactions and fluorine’s polarity.

Key Comparisons

Fluorine Substitution: The target compound’s dual fluorophenyl groups contrast with mono-fluorinated analogs (e.g., ). Fluorine’s electronegativity may enhance dipole interactions and reduce metabolic degradation, as seen in N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide . Trifluoromethyl groups (e.g., ) increase lipophilicity but may reduce solubility compared to the target’s fluorophenyl groups.

Amino and Heterocyclic Moieties: The pyridinylamino-methyl linker is distinct from morpholino () or pyrrole () groups in similar compounds. Pyridine’s basicity could improve solubility and target engagement. Dimethylamino groups (shared with ) may facilitate hydrogen bonding and cation-π interactions, critical for receptor binding.

Formamide Functionality :

  • The formamide group is less common in cited analogs but is present in N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide . Formamide’s planar structure may promote interactions with enzyme active sites.

Biological Activity: While direct data on the target compound is unavailable, fluorinated pyrimidines (e.g., ) and pyridines (e.g., ) often exhibit enzyme inhibition (e.g., COX, iNOS ). The target’s dual fluorine atoms could amplify such effects.

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